2-Isopropyl-1H-indole

Beschreibung

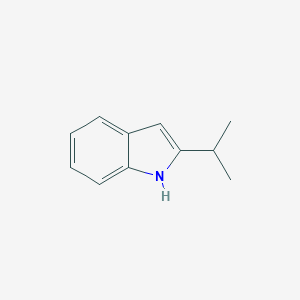

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRLHGSAMGVDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170395 | |

| Record name | 2-Isopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-93-1 | |

| Record name | 2-(1-Methylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17790-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-isopropyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, procedural details, and comparative advantages of both classical and modern synthetic methodologies.

Introduction: The Significance of the 2-Isopropyl-1H-indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[1][2] The specific substitution at the 2-position with an isopropyl group significantly influences the molecule's steric and electronic properties, making 2-isopropyl-1H-indole a valuable building block for targeted therapeutic agents. Its derivatives have been explored for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[3]

The Fischer Indole Synthesis: A Classic and Versatile Approach

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[4][5][6] The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][6][7] For the synthesis of 2-isopropyl-1H-indole, the logical precursors are phenylhydrazine and isobutyl methyl ketone (3-methyl-2-butanone).

Mechanism of Action

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism:[8]

-

Hydrazone Formation: Phenylhydrazine reacts with the ketone (isobutyl methyl ketone) to form the corresponding phenylhydrazone intermediate.[4][8]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[4][8]

-

[8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a key[8][8]-sigmatropic rearrangement (a type of electrocyclic reaction) to break the N-N bond and form a new C-C bond, yielding a di-imine intermediate.[4][6][7]

-

Cyclization & Aromatization: The intermediate cyclizes, and subsequent elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[4][8]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[4][6]

Diagram: Fischer Indole Synthesis Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Fischer indole synthesis of 2-Isopropyl-1H-indole

An In-depth Technical Guide to the Fischer Indole Synthesis of 2-Isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and pharmaceuticals.[1][2][3] The Fischer indole synthesis, a classic and enduring reaction discovered in 1883, remains one of the most versatile and widely utilized methods for constructing this privileged heterocyclic system.[1][4][5] This guide provides a comprehensive, technically-focused exploration of the Fischer indole synthesis as applied to the preparation of 2-Isopropyl-1H-indole, a valuable building block. We will dissect the reaction mechanism, present a detailed experimental protocol, discuss critical parameters for process optimization, and review the compound's significance. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Enduring Relevance of the Indole Nucleus

The indole ring system, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is a motif of profound importance in the chemical sciences.[6] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3] Many blockbuster drugs, including antimigraine agents of the triptan class, are synthesized using methods that construct the indole core.[4][5]

Among the myriad of synthetic routes to indoles, the Fischer indole synthesis stands out for its reliability, broad substrate scope, and historical significance.[1][7] The reaction facilitates the creation of the indole framework from simple, readily available precursors: an arylhydrazine and an aldehyde or ketone, under acidic conditions.[4][8]

This guide focuses on the synthesis of 2-Isopropyl-1H-indole (CAS No. 17790-93-1). The presence of the isopropyl group at the C2 position significantly influences the molecule's steric and electronic profile, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials with unique electronic properties.[6]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. A thorough understanding of its mechanism is paramount for troubleshooting and optimizing the reaction. The process begins with the formation of a phenylhydrazone, which then undergoes a key sigmatropic rearrangement to forge the indole scaffold.[1][4][8]

The core mechanistic steps are as follows:

-

Phenylhydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and an aldehyde or ketone—in this case, isobutyraldehyde (2-methylpropanal).[8][9] This is a reversible reaction that forms the corresponding phenylhydrazone.[10][11]

-

Tautomerization to Enehydrazine : The phenylhydrazone is in equilibrium with its tautomeric form, the enehydrazine. While the hydrazone is typically the major species, the enehydrazine is the active participant in the subsequent critical step.[4][8]

-

Acid-Catalyzed[7][7]-Sigmatropic Rearrangement : Upon protonation, the enehydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, often compared to a Cope or Claisen rearrangement.[8][12] This is the crucial carbon-carbon bond-forming step that establishes the basic framework of the indole ring. This step breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.[1]

-

Aromatization : The resulting di-imine intermediate rapidly undergoes tautomerization to regain aromaticity in the six-membered ring, which is a powerful thermodynamic driving force.[1]

-

Cyclization and Ammonia Elimination : The newly formed aromatic intermediate contains both an amine and an imine. The amine nucleophilically attacks the protonated imine, forming a five-membered cyclic aminal.[1][8] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring system.[4]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-indole

This section provides a robust, two-stage laboratory procedure for the synthesis of 2-Isopropyl-1H-indole. The protocol involves the initial formation of the phenylhydrazone intermediate, followed by its acid-catalyzed cyclization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100-63-0 | Toxic, corrosive, light-sensitive liquid |

| Isobutyraldehyde | C₄H₈O | 72.11 | 78-84-2 | Flammable, volatile liquid |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Corrosive liquid, strong acid |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | Viscous, corrosive liquid |

| Ethanol (95%) | C₂H₆O | 46.07 | 64-17-5 | Flammable liquid |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Highly flammable liquid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White solid |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | White solid, drying agent |

Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

Stage 1: Synthesis of Isobutyraldehyde Phenylhydrazone

-

In a 250 mL round-bottom flask, dissolve phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Cool the mixture in an ice bath. Slowly add isobutyraldehyde (7.21 g, 0.1 mol) dropwise with constant stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of a precipitate should be observed.[10]

-

Collect the solid product by vacuum filtration.

-

Wash the crude phenylhydrazone with a small amount of cold 95% ethanol to remove unreacted starting materials.

-

Dry the product under vacuum. The phenylhydrazone can be used in the next step without further purification.

Stage 2: Acid-Catalyzed Cyclization to 2-Isopropyl-1H-indole

-

SAFETY NOTE: This step should be performed in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive.

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (approx. 150 g). Heat the PPA to approximately 80°C.

-

Carefully and in portions, add the dried isobutyraldehyde phenylhydrazone (from Stage 1) to the hot, stirring PPA. The addition should be controlled to maintain the reaction temperature between 100-120°C.

-

After the addition is complete, continue heating and stirring the mixture for 30-60 minutes until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice (approx. 400 g) in a large beaker. This will quench the reaction and precipitate the crude product.

Stage 3: Work-up and Purification

-

Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-Isopropyl-1H-indole.

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis is highly sensitive to reaction conditions.[1] Careful optimization is key to achieving high yields and purity.

-

Choice of Acid Catalyst : A variety of Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[1][4] Polyphosphoric acid (PPA) is often favored as it serves as both the catalyst and the solvent, driving the reaction forward at elevated temperatures. However, for sensitive substrates, milder Lewis acids or Brønsted acids in a separate solvent may be preferable.

-

Temperature Control : The cyclization step requires elevated temperatures to overcome the activation energy of the[7][7]-sigmatropic rearrangement.[7] However, excessive heat can lead to degradation and the formation of unwanted byproducts. The optimal temperature typically ranges from 80°C to 150°C, depending on the substrate and catalyst.

-

Substrate Considerations : While isobutyraldehyde is symmetrical and avoids regioselectivity issues, using unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The presence of strong electron-donating substituents on the phenylhydrazine ring can sometimes cause the reaction to fail by favoring heterolytic N-N bond cleavage over the desired sigmatropic rearrangement.[13]

-

Side Reactions : Potential side reactions include aldol condensation of the starting aldehyde/ketone or Friedel-Crafts type reactions if the aryl ring is highly activated. These can be minimized by controlling the reaction temperature and the rate of addition of the hydrazone to the acid.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized 2-Isopropyl-1H-indole is achieved through standard spectroscopic techniques.[6]

| Analysis | Expected Results for 2-Isopropyl-1H-indole |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a broad singlet for the N-H proton, a septet for the isopropyl CH, and a doublet for the two isopropyl methyl groups. |

| ¹³C NMR | Resonances for the 8 aromatic carbons of the indole core and the 3 carbons of the isopropyl group. |

| IR (Infrared) | A characteristic N-H stretching band around 3400 cm⁻¹. |

| MS (Mass Spec) | A molecular ion peak (M⁺) corresponding to the molecular weight of 159.23 g/mol .[6][14] |

Applications and Significance

2-Isopropyl-1H-indole is more than a simple chemical compound; it is a versatile synthetic intermediate. Its derivatives have been investigated for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[6]

-

Pharmaceutical Intermediates : The scaffold serves as a crucial starting point for the synthesis of more complex molecules targeting neurological disorders and infectious diseases.[6]

-

Material Science : The electronic properties of the indole ring make it an attractive component in the development of novel organic electronic materials.[6]

-

Agrochemicals : Derivatives of 2-Isopropyl-1H-indole are evaluated for their potential use as pesticides and herbicides due to their inherent biological activity.[6]

Conclusion

The Fischer indole synthesis provides a powerful and direct route to 2-Isopropyl-1H-indole. Its enduring legacy in organic chemistry is a testament to its robustness and versatility. By understanding the intricate reaction mechanism and carefully controlling experimental parameters such as catalyst choice and temperature, researchers can efficiently synthesize this valuable indole derivative. As a key building block, 2-Isopropyl-1H-indole will continue to empower chemists in the fields of drug discovery, materials science, and beyond, enabling the creation of novel molecules with tailored functions and properties.

References

- Smolecule. (n.d.). Buy 2-Isopropyl-1H-indole | 17790-93-1.

- Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- EvitaChem. (n.d.). Buy 2-isopropyl-1H-indole-3-carbaldehyde (EVT-8798332).

- Gribble, G. (2021). Fischer Indole Synthesis.

- NIH. (n.d.).

- Wikipedia. (n.d.). Fischer indole synthesis.

- PubChem. (n.d.). 2-Isopropyl-1H-indole.

- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

- zhishantan.blogspot.com. (2011). Reaction of benzaldehyde with phenylhydrazine.

- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.

- Google Patents. (n.d.). US5868906A - Dehydration and purification of isopropyl alcohol to an ultradry and ultrapure level.

- YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.

- Reddit. (2017). What's the best way to purify Isopropyl Alcohol?.

- PubChem. (n.d.). 1-isopropyl-1H-indole.

- ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the....

- Wikipedia. (n.d.). Isobutyraldehyde.

- Scirp.org. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

- YouTube. (2024). Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40.

- PubChem. (n.d.). 6-(propan-2-yl)-1H-indole-2-carboxylic acid.

- The Chemistry Blog. (2018).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mononuclear heterocyclic rearrangements. Part 9. A kinetic study of the rearrangement of the Z-phenylhydrazone....

- Journal of the Chemical Society (Resumed). (n.d.). 450. The molecular rearrangement of the phenylhydrazones....

Sources

- 1. testbook.com [testbook.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 10. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Isopropyl-1H-indole: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview

2-Isopropyl-1H-indole possesses a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol .[2] The structure consists of a bicyclic indole core with an isopropyl substituent at the C2 position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information for the unambiguous identification and characterization of 2-Isopropyl-1H-indole.

Caption: Molecular structure of 2-Isopropyl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data for 2-Isopropyl-1H-indole are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 2-Isopropyl-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

-

¹³C NMR:

-

Pulse angle: 30-45°

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Isopropyl-1H-indole is expected to show distinct signals for the indole ring protons, the N-H proton, and the isopropyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H1 (N-H) | ~ 8.0 | Broad Singlet | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. |

| H7 | ~ 7.6 | Doublet | ~ 8.0 | Aromatic proton ortho to the nitrogen, deshielded. |

| H4 | ~ 7.5 | Doublet | ~ 8.0 | Aromatic proton in the benzene ring. |

| H5, H6 | ~ 7.1-7.2 | Multiplet | - | Overlapping signals for the central aromatic protons. |

| H3 | ~ 6.3 | Singlet | - | The C3 proton in 2-substituted indoles is shielded and appears as a singlet. |

| H8 (CH of isopropyl) | ~ 3.1 | Septet | ~ 7.0 | Methine proton of the isopropyl group, split by the six methyl protons. |

| H9, H10 (CH₃ of isopropyl) | ~ 1.4 | Doublet | ~ 7.0 | The two equivalent methyl groups of the isopropyl substituent, split by the methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~ 145 | The C2 carbon bearing the isopropyl group is significantly deshielded. |

| C7a | ~ 136 | Quaternary carbon at the fusion of the two rings. |

| C3a | ~ 128 | Quaternary carbon at the fusion of the two rings. |

| C5 | ~ 121 | Aromatic CH carbon. |

| C6 | ~ 120 | Aromatic CH carbon. |

| C4 | ~ 120 | Aromatic CH carbon. |

| C7 | ~ 111 | Aromatic CH carbon. |

| C3 | ~ 100 | The C3 carbon in 2-substituted indoles is shielded. |

| C8 (CH of isopropyl) | ~ 28 | Aliphatic methine carbon. |

| C9, C10 (CH₃ of isopropyl) | ~ 23 | Aliphatic methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Gas chromatography (GC) or direct insertion probe.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of 2-Isopropyl-1H-indole is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z | Ion | Predicted Relative Intensity | Fragmentation Pathway |

| 159 | [M]⁺ | High | Molecular ion |

| 144 | [M - CH₃]⁺ | High | Loss of a methyl radical from the isopropyl group (benzylic cleavage). |

| 117 | [M - C₃H₆]⁺ | Moderate | Loss of propene via a McLafferty-type rearrangement. |

| 116 | [M - C₃H₇]⁺ | Moderate | Loss of an isopropyl radical. |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="2-Isopropyl-1H-indole\n[M]⁺˙\nm/z = 159", fillcolor="#F1F3F4", style=filled]; F1 [label="[M - CH₃]⁺\nm/z = 144", fillcolor="#F1F3F4", style=filled]; F2 [label="[M - C₃H₇]⁺\nm/z = 116", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₃H₇"]; }

Sources

Introduction: The Structural Elucidation of a Key Indole Moiety

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Isopropyl-1H-indole

2-Isopropyl-1H-indole is a member of the vast indole family, a heterocyclic scaffold of paramount importance in medicinal chemistry and natural products.[1] The unique bicyclic structure, featuring a benzene ring fused to a nitrogen-containing pyrrole ring, is a common motif in pharmacologically active compounds.[2] The addition of an isopropyl group at the C2 position significantly influences the molecule's electronic properties and steric profile, making precise structural verification essential for its application in research and drug development.[1]

This guide provides a comprehensive analysis of 2-isopropyl-1H-indole using two cornerstone techniques in analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships behind spectral features and the logic underpinning methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality analytical data for this class of compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-isopropyl-1H-indole, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

-

Indole N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). Its chemical shift and signal sharpness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5] In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, this signal is often sharper compared to its appearance in CDCl₃.[5]

-

Aromatic Protons (H4, H5, H6, H7): These four protons on the benzene ring resonate in the aromatic region (δ 7.0-7.7 ppm). Their specific shifts and coupling patterns are diagnostic. Typically, H4 and H7 are the most deshielded due to the anisotropic effect of the fused pyrrole ring and appear further downfield. They will appear as doublets due to coupling with their respective neighbors (H5 and H6). H5 and H6 are more shielded and usually appear as overlapping multiplets or triplets in the middle of the aromatic region.[6]

-

Pyrrole C3-H Proton (H3): The proton at the C3 position is unique. It is part of the electron-rich pyrrole ring and appears as a singlet (or a very finely split multiplet due to long-range coupling) in a relatively upfield region for an aromatic proton (around δ 6.2-6.4 ppm). The absence of an adjacent proton on C2 simplifies its signal to a singlet.[7]

-

Isopropyl Group Protons (CH and CH₃): The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) is adjacent to the indole ring and appears as a septet around δ 3.0-3.2 ppm. This septet multiplicity arises from coupling to the six equivalent methyl protons. The six methyl protons (-CH₃) are equivalent and appear as a sharp doublet in the upfield alkyl region (around δ 1.3-1.4 ppm), with the splitting caused by the single methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[8]

-

Indole C2: This is a quaternary carbon directly attached to the nitrogen and the isopropyl group. It is significantly deshielded and appears far downfield, typically in the δ 140-145 ppm range. The substitution at this position is a key feature distinguishing it from unsubstituted indole.[9]

-

Bridgehead Carbons (C3a, C7a): These carbons, where the two rings are fused, resonate in the aromatic region. C7a, being adjacent to the nitrogen, is typically found around δ 136 ppm, while C3a is found around δ 128 ppm.[4]

-

Aromatic Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region of δ 110-125 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.[10]

-

Pyrrole C3: This carbon is highly shielded compared to other sp² carbons in the ring system, appearing significantly upfield around δ 100-102 ppm.[4]

-

Isopropyl Group Carbons (CH and CH₃): The methine carbon (-CH) appears in the alkyl region around δ 28-30 ppm, while the two equivalent methyl carbons (-CH₃) are found further upfield, typically around δ 22-24 ppm.

Data Summary: NMR Spectral Assignments

The following table summarizes the expected chemical shifts for 2-isopropyl-1H-indole. Values are approximate and can vary based on solvent and concentration.[11][12]

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.0 - 8.5 | br s | - |

| C2 | - | - | 140 - 145 |

| C3 | 6.2 - 6.4 | s | 100 - 102 |

| C3a | - | - | ~128 |

| C4 | 7.5 - 7.7 | d | 120 - 122 |

| C5 | 7.0 - 7.2 | t | 119 - 121 |

| C6 | 7.0 - 7.2 | t | 121 - 123 |

| C7 | 7.4 - 7.6 | d | 110 - 112 |

| C7a | - | - | ~136 |

| -CH (isopropyl) | 3.0 - 3.2 | septet | 28 - 30 |

| -CH₃ (isopropyl) | 1.3 - 1.4 | d | 22 - 24 |

br s = broad singlet, s = singlet, d = doublet, t = triplet, septet = septet

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-isopropyl-1H-indole.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[11] However, if a sharp N-H signal is desired, DMSO-d₆ is preferable as it is a hydrogen bond acceptor that slows the proton exchange rate.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.[13]

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup & ¹H Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the TMS signal.

-

Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

-

¹³C Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are typically required to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile and thermally stable compounds like 2-isopropyl-1H-indole, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for both identification and purity assessment.

Electron Ionization (EI) and Molecular Ion Formation

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV).[14] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[15] The m/z value of this ion corresponds to the molecular weight of the compound. For 2-isopropyl-1H-indole (C₁₁H₁₃N), the calculated monoisotopic mass is 159.10 g/mol . Therefore, the molecular ion peak is expected at m/z = 159 .

Fragmentation Analysis: A Structural Fingerprint

The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, more stable fragments.[16] This fragmentation pattern is reproducible and serves as a chemical fingerprint for the molecule. The most critical fragmentation pathway for 2-isopropyl-1H-indole is driven by the formation of a highly stable carbocation.

-

Primary Fragmentation - Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation is the cleavage of a C-C bond in the isopropyl group. This results in the loss of a methyl radical (•CH₃, mass = 15 amu) and the formation of a secondary carbocation. This cation is resonance-stabilized by the adjacent indole ring system, making it a very favorable fragmentation pathway. This will result in a very intense peak, often the base peak, at m/z = 144 . The stability of this ion is the primary reason for its high abundance.

Data Summary: Key Mass Spectral Peaks

| m/z Value | Proposed Fragment | Significance |

| 159 | [C₁₁H₁₃N]•⁺ | Molecular Ion (M•⁺) |

| 144 | [C₁₀H₁₀N]⁺ | Base Peak, loss of •CH₃ (benzylic cleavage) |

| 130 | [C₉H₈N]⁺ | Characteristic indole fragment, loss of CH₂ from m/z 144 |

| 117 | [C₈H₇N]⁺ | Indole ring fragment |

Note: Other smaller fragments corresponding to the breakdown of the indole ring may also be present.[17]

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol describes a standard method for analyzing 2-isopropyl-1H-indole using GC-MS with an EI source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering peaks.

-

-

GC Method Parameters:

-

Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

-

Transfer Line Temperature: 280 °C to ensure the analyte does not condense between the GC and the MS.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion peak (m/z 159) and the base peak (m/z 144).

-

Compare the obtained fragmentation pattern with the expected pattern and reference library spectra (e.g., NIST, Wiley) for confirmation.

-

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a self-validating system for the unequivocal structural confirmation of 2-isopropyl-1H-indole. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the molecule's scaffold, while EI mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation fingerprint rooted in the stability of the resulting ions. The methodologies and interpretative logic detailed in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of substituted indoles, ensuring the scientific integrity of their work.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]

-

Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

-

PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Available at: [Link]

-

MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available at: [Link]

-

Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

-

ACS Publications. (n.d.). Studies in the indole series. VII. Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. XL. Carbon-13 nuclear magnetic resonance analysis of vobasine-like indole alkaloids. The Journal of Organic Chemistry. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

-

PubChem. (n.d.). 2-Isopropyl-1H-indole. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

-

University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Available at: [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Available at: [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]

-

RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spec. Available at: [Link]

-

ResearchGate. (2025). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Available at: [Link]

-

Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry. Available at: [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

Sources

- 1. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]

- 2. Buy 2-isopropyl-1H-indole-3-carbaldehyde (EVT-8798332) [evitachem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. unn.edu.ng [unn.edu.ng]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1H-indole is a notable member of the vast indole family, distinguished by the presence of an isopropyl group at the 2-position of the indole core. This structural feature significantly influences its electronic properties and steric environment, thereby defining its chemical reactivity and potential as a synthetic building block. This guide provides a comprehensive exploration of the chemical properties and reactivity of 2-Isopropyl-1H-indole, offering insights into its synthesis, spectroscopic signature, and key transformations. Detailed experimental protocols and mechanistic discussions are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile molecule in their respective fields.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] Its unique electronic structure, characterized by a π-excessive pyrrole ring fused to a benzene ring, imparts a rich and diverse chemical reactivity. The strategic placement of substituents on the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 2-Isopropyl-1H-indole, with its sterically demanding and electron-donating isopropyl group at the 2-position, presents a unique case study in indole chemistry, influencing the regioselectivity and kinetics of its reactions. This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 2-Isopropyl-1H-indole is fundamental for its handling, characterization, and application in synthesis.

Physical Properties

The physical properties of 2-Isopropyl-1H-indole are summarized in the table below. These computed values provide a useful reference for experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| CAS Number | 17790-93-1 | [2] |

| IUPAC Name | 2-(propan-2-yl)-1H-indole | [2] |

| XLogP3 | 3.3 | [2] |

| Topological Polar Surface Area | 15.8 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-Isopropyl-1H-indole. While specific experimental spectra for this compound are not widely published, the expected characteristic signals can be predicted based on the analysis of similar indole derivatives.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The N-H proton of the pyrrole ring will appear as a broad singlet, with its chemical shift being solvent-dependent. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eleven carbon atoms. The chemical shifts of the carbons in the indole ring are influenced by the electron-donating nature of the nitrogen atom and the isopropyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 159). Fragmentation patterns will likely involve the loss of a methyl group from the isopropyl substituent.

Synthesis of the 2-Isopropyl-1H-indole Scaffold

The construction of the 2-isopropyl-1H-indole core is most commonly achieved through the Fischer indole synthesis, a robust and versatile method for forming the indole ring system.[5]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of 2-Isopropyl-1H-indole, the logical precursors are phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[6][7]

Reaction Workflow:

Caption: Workflow for the Fischer Indole Synthesis of 2-Isopropyl-1H-indole.

Detailed Experimental Protocol (Adapted from a similar synthesis[6]):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution with a suitable base, such as 1 M sodium hydroxide solution.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent like dichloromethane or chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Acid Catalyst: The use of an acid catalyst, such as glacial acetic acid or other Brønsted or Lewis acids, is crucial for promoting the key steps of the reaction, including the formation of the phenylhydrazone and the subsequent[8][8]-sigmatropic rearrangement.[5]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary thermal energy to overcome the activation barriers of the various steps in the reaction cascade.

-

Aqueous Work-up and Extraction: The neutralization and extraction steps are essential for separating the organic product from the inorganic salts and the polar solvent.

Chemical Reactivity of 2-Isopropyl-1H-indole

The reactivity of 2-Isopropyl-1H-indole is dominated by the electron-rich nature of the pyrrole ring. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack.[1]

Electrophilic Substitution Reactions

Electrophilic substitution is the hallmark of indole chemistry. The presence of the isopropyl group at the 2-position does not change the inherent preference for substitution at the C3 position.

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring, such as indole.[9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Reaction Mechanism:

Caption: Vilsmeier-Haack formylation of 2-Isopropyl-1H-indole.

Detailed Experimental Protocol (General procedure for indoles[10]):

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature.

-

Reaction with Indole: Dissolve 2-Isopropyl-1H-indole in DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature low.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be monitored by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the solution with aqueous sodium hydroxide.

-

Isolation and Purification: The product, 2-Isopropyl-1H-indole-3-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[11]

Causality in Experimental Choices:

-

Low Temperature: The initial formation of the Vilsmeier reagent and its reaction with the indole are typically carried out at low temperatures to control the exothermicity of the reaction and prevent side reactions.

-

Aqueous Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous work-up.

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic C-H bond. For indoles, this occurs at the C3 position.[4] The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole.[12]

Reaction Mechanism:

Caption: Mannich reaction of 2-Isopropyl-1H-indole.

Detailed Experimental Protocol (General procedure for indoles[12]):

-

Reaction Setup: In a suitable solvent such as dioxane, combine 2-Isopropyl-1H-indole (1.0 eq), formaldehyde (as an aqueous solution, e.g., formalin) (1.3 eq), and a secondary amine hydrochloride (e.g., diethylamine hydrochloride) (1.3 eq).

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction and solvent removal. The crude product can then be purified by column chromatography.

Causality in Experimental Choices:

-

Pre-formed Iminium Salt: The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt) from the amine and formaldehyde.

-

Solvent Choice: The choice of solvent can influence the reaction rate and yield. Dioxane is a common solvent for this transformation.

Oxidation Reactions

The oxidation of indoles can lead to a variety of products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the indole ring to an oxindole.

Oxidation to 2-Isopropyloxindole:

Reduction Reactions

The pyrrole ring of indole can be selectively reduced to an indoline.

Reduction to 2-Isopropylindoline:

A method for the reduction of indole compounds to the corresponding indoline involves the use of a borane reagent in the presence of trifluoroacetic acid (TFA).[13]

Detailed Experimental Protocol (Adapted from a general procedure[13]):

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine a solution of borane-tetrahydrofuran complex (BH₃·THF) and trifluoroacetic acid. Cool the mixture in a water bath.

-

Addition of Indole: Dissolve 2-Isopropyl-1H-indole in an inert solvent like tetrahydrofuran (THF) and add it dropwise to the cooled borane-TFA mixture.

-

Reaction: Stir the reaction mixture for a short period (e.g., 15 minutes) to ensure completion.

-

Work-up: The reaction can be quenched by the addition of water or a mild acid. The product, 2-isopropylindoline, can then be isolated by extraction and purified by standard methods.

Causality in Experimental Choices:

-

Borane Reagent: Borane complexes are effective reducing agents for the indole double bond.

-

Trifluoroacetic Acid: The presence of a strong acid like TFA is crucial for activating the indole ring towards reduction by protonation.

N-Alkylation and N-Acylation

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.

N-Alkylation of 2-Isopropyl-1H-indole:

A standard procedure for N-alkylation involves the use of a strong base like sodium hydride (NaH) to generate the indolide anion, which then acts as a nucleophile.

Detailed Experimental Protocol (General procedure):

-

Deprotonation: In a flask under an inert atmosphere, suspend sodium hydride in a dry, aprotic solvent such as DMF or THF. Add a solution of 2-Isopropyl-1H-indole in the same solvent dropwise at 0 °C.

-

Alkylation: After the evolution of hydrogen gas ceases, add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by the careful addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The product can be purified by chromatography.

Causality in Experimental Choices:

-

Strong Base: A strong base like NaH is required to deprotonate the weakly acidic N-H of the indole.

-

Aprotic Solvent: A dry, aprotic solvent is essential to prevent the quenching of the strong base and the reactive indolide anion.

Conclusion

2-Isopropyl-1H-indole is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its chemistry is governed by the electron-donating nature of the indole nucleus, with a strong preference for electrophilic substitution at the C3 position. The synthetic and functionalization methods outlined in this guide, including the Fischer indole synthesis and various electrophilic substitution reactions, provide a robust toolkit for the incorporation of this versatile scaffold into more complex molecular architectures. A thorough understanding of the principles and protocols presented herein will empower researchers to effectively harness the synthetic potential of 2-Isopropyl-1H-indole in their pursuit of novel molecules with applications in medicine, materials science, and beyond.

References

Sources

- 1. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]

- 2. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 2-isopropyl-1H-indole-3-carbaldehyde (EVT-8798332) [evitachem.com]

- 12. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 13. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

The Biological Frontier of 2-Isopropyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1] Among the vast chemical space of indole derivatives, those bearing a 2-isopropyl substitution represent a unique and compelling class with a burgeoning profile of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-Isopropyl-1H-indole derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering field-proven insights into their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and visualize the complex signaling pathways influenced by these promising molecules.

Introduction: The Significance of the 2-Isopropyl-1H-indole Scaffold

The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and pharmaceuticals.[2] The substitution pattern on this bicyclic system dramatically influences its physicochemical properties and biological interactions. The introduction of an isopropyl group at the 2-position imparts a distinct steric and electronic character to the molecule. This bulky, lipophilic group can significantly impact receptor binding, enzyme inhibition, and membrane permeability, often leading to enhanced or novel pharmacological activities.[3]

The synthesis of the 2-isopropyl-1H-indole core is most classically achieved through the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from phenylhydrazine and a ketone bearing an isopropyl group, such as 3-methyl-2-butanone.[4] This method's robustness and the commercial availability of a wide range of starting materials make it a powerful tool for generating diverse libraries of 2-isopropyl-1H-indole derivatives for biological screening.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Indole derivatives have long been investigated for their anticancer properties, with mechanisms ranging from the disruption of microtubule dynamics to the induction of programmed cell death (apoptosis).[5][6] While extensive research has focused on other substituted indoles, emerging evidence suggests that 2-isopropyl-1H-indole derivatives also possess significant antiproliferative and cytotoxic activities against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents, including indole derivatives, exert their effects is through the induction of apoptosis.[5] This programmed cell death is a tightly regulated process involving a cascade of signaling events. While direct studies on 2-isopropyl-1H-indole derivatives are still maturing, the broader class of indole compounds has been shown to modulate key apoptotic players. For instance, some indole derivatives can influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7]

Furthermore, the p53 tumor suppressor pathway is another critical target. Certain indolizine derivatives, structurally related to indoles, have been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[8] It is plausible that 2-isopropyl-1H-indole derivatives could engage similar mechanisms, a hypothesis that warrants further investigation.

Figure 1: Proposed Apoptotic Pathway. A diagram illustrating a potential mechanism of apoptosis induction by 2-Isopropyl-1H-indole derivatives.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines. While specific data for 2-isopropyl-1H-indole derivatives are limited, the provided information on related compounds offers a valuable benchmark for future studies.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole–chalcone derivative | A549 (Lung) | 0.0003 - 0.009 | [1] |

| Spirooxindole derivative | MCF-7 (Breast) | 3.88 - 5.83 | [1] |

| 1H-Indole derivative | MCF-7 (Breast) | 12.93 | [9] |

| 1H-Indole derivative | HCT 116 (Colon) | 11.52 | [9] |

| N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Isopropyl-1H-indole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the 2-isopropyl-1H-indole derivative in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activities: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][12] The lipophilic nature of the 2-isopropyl group may enhance the ability of these derivatives to penetrate microbial cell membranes, contributing to their antimicrobial efficacy.

Spectrum of Activity

Studies have shown that indole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[13] Some indole-based compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[3][14] The antifungal potential of indole derivatives has also been explored, with some compounds exhibiting activity against Candida albicans.[15]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents MIC values for various indole derivatives against different microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | MRSA | 6.25 | [3] |

| Indole-triazole derivative | C. albicans | 3.125 | [3] |

| Indole hydrazone derivative | S. aureus | 6.25 | [14] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | < 1 | [16] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | C. albicans | 3.9 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Isopropyl-1H-indole derivative stock solution (in DMSO)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-isopropyl-1H-indole derivative in the broth medium in the wells of a 96-well plate.[3]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.[17]

Figure 3: NF-κB Signaling Pathway. A simplified diagram showing the inhibition of the NF-κB signaling pathway by 2-Isopropyl-1H-indole derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO. [18] Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

2-Isopropyl-1H-indole derivative stock solution (in DMSO)

-

Griess reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. [18]2. Compound Treatment: Pre-treat the cells with various concentrations of the 2-isopropyl-1H-indole derivative for 1-2 hours. [18]3. Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate in the dark for 10-15 minutes. [18]6. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-isopropyl-1H-indole derivatives is intricately linked to their molecular structure. The size and lipophilicity of the 2-isopropyl group can influence how the molecule fits into the binding pocket of a target protein. In some cases, a sterically demanding group like isopropyl can lead to a decrease in activity if the binding site is constrained. [3]Conversely, this bulkiness can also confer selectivity for certain targets. Further substitutions on the indole ring, such as at the N1, C3, C5, or C7 positions, can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule, leading to optimized biological activity. [1]A systematic exploration of these substitutions is crucial for developing potent and selective drug candidates.

Conclusion and Future Directions

2-Isopropyl-1H-indole derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further in-depth investigation. Future research should focus on synthesizing and screening a broader range of these derivatives to establish robust structure-activity relationships. Mechanistic studies are also critical to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid framework for advancing the discovery and development of novel therapeutics based on the 2-isopropyl-1H-indole scaffold.

References

- Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 129-135.

- Eren, G., Nacak, F. K., & Suzen, S. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.

- Gürkok, G., Coban, T., Suzen, S., & Ozkirimli, S. (2009).

- Hsueh, T. Y., Chen, Y. C., Lin, C. L., Chen, Y. H., & Hsieh, P. F. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 16, 137.

- Devaraj, S., & Jialal, I. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(9), 1670-1672.

- Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., Kozytskiy, A. V., & Komarovska-Porokhnyavets, O. Z. (2021).

- Zhang, X., Liu, Y., Wang, R., Li, Y., & Zhang, Q. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 60(16), 7064-7076.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings, 1482(1), 434-439.

- Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(1), 83-103.

- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.

- Jesionek, W., Majer-Dziedzic, B., Chomicz, L., & Szaefer, K. (2021).

-

Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, K. M., & Al-Amer, O. M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(5), 754.

- Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 16-32.

- Kumar, A., Singh, S., Kumar, S., & Singh, R. K. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.

- Abdellatif, K. R. A., Fadaly, W. A. A., & El-Maghrabey, M. H. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1545-1553.

- Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(1), 83-103.

- Fernandes, C., Remédios, C., & Guedes, R. C. (2024).

- Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., & Komarovska-Porokhnyavets, O. Z. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., & Komarovska-Porokhnyavets, O. Z. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.

- Al-Warhi, T., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023).

- Kumar, P., & Singh, R. (2021). Molecular docking and QSAR studies of indole derivatives as antibacterial agents. Journal of the Indian Chemical Society, 98(8), 100095.

- Wang, Y., Zhang, Y., & Zhang, Y. (2017). Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. Scientific Reports, 7(1), 1-13.

- Pérez-Gallardo, S., Contreras, R., & Flores-Alamo, M. (2024). Anticancer potential of copper(I) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. Inorganica Chimica Acta, 563, 121969.

- Kumar, A., Sharma, S., & Kumar, A. (2012). Synthesis and Anti-inflammatory Activity of Indole Derivatives. Asian Journal of Chemistry, 24(1), 225-229.

- Al-Warhi, T., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.